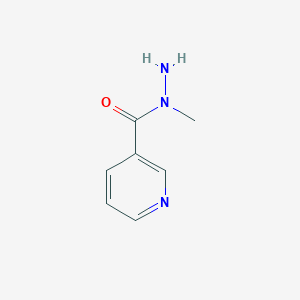
N-methylpyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpyridine-3-carbohydrazide: is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring and a carbohydrazide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylpyridine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbohydrazide with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve pyridine-3-carbohydrazide in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-methylpyridine-3-carboxylic acid.
Reduction: Reduced derivatives such as N-methylpyridine-3-carbohydrazine.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-methylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Medicine: this compound derivatives have shown promise as potential therapeutic agents. They are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-methylpyridine-3-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Additionally, the methyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
N-methylpyridine-3-carbohydrazide can be compared with other pyridine derivatives and carbohydrazides:
Pyridine-3-carbohydrazide: Lacks the methyl group, resulting in different reactivity and biological activity.
N-methylpyridine-2-carbohydrazide:
N-methylpyridine-4-carbohydrazide: Similar to this compound but with the carbohydrazide group at the 4-position, leading to variations in reactivity and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the methyl and carbohydrazide groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-3-2-4-9-5-6/h2-5H,8H2,1H3 |
InChI Key |
CFOCBLCVQJMSDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















